molecular formula C9H10O3 B13527242 Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Cat. No.: B13527242
M. Wt: 166.17 g/mol
InChI Key: BTLXJRPMGWXXCL-UHFFFAOYSA-N
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Description

Methyl 3-oxotricyclo[2210,2,6]heptane-1-carboxylate is a complex organic compound with the molecular formula C9H10O3 It is characterized by a tricyclic structure, which includes three interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include oxidation and esterification to introduce the oxo and ester functional groups, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reactions are scaled up from laboratory procedures to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters and amides .

Scientific Research Applications

Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The ester and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxotricyclo[221The combination of the tricyclic structure with the ester and oxo groups makes it a versatile compound in synthetic chemistry and biological research .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl 3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylate

InChI

InChI=1S/C9H10O3/c1-12-8(11)9-3-4-2-5(9)6(9)7(4)10/h4-6H,2-3H2,1H3

InChI Key

BTLXJRPMGWXXCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC1C2C3=O

Origin of Product

United States

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